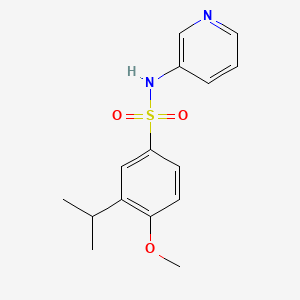![molecular formula C10H15NO3S2 B5431027 N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5431027.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the GABA-A α5 receptor subtype, which is believed to play a key role in cognitive function.
Wirkmechanismus
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is a selective inhibitor of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the α5 receptor subtype, this compound enhances the activity of GABA in the hippocampus, leading to improved cognitive function.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve cognitive function and memory retention in animal models. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. This compound has been well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide is its selectivity for the α5 receptor subtype, which reduces the risk of off-target effects. This compound has also been shown to have good brain penetration and a long half-life, which may allow for less frequent dosing in clinical trials. One limitation of this compound is its limited solubility in water, which may complicate formulation for clinical use.
Zukünftige Richtungen
For N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans with cognitive disorders. Additional studies may also explore the potential use of this compound in other neurological and psychiatric disorders. Finally, further optimization of the synthesis method may be necessary to improve the yield and scalability of this compound production.
Synthesemethoden
The synthesis of N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with 2-methyltetrahydrofuran in the presence of a base to form the intermediate 2-(tetrahydro-2-furanyl)thiophene. This intermediate is then reacted with sulfonamide to form the final product, this compound. The synthesis of this compound has been reported in several research articles and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenesulfonamide has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. In animal models, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8(9-4-2-6-14-9)11-16(12,13)10-5-3-7-15-10/h3,5,7-9,11H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXCIKTKNNRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)
![methyl 2-(5-{[5-(1-azepanyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5430951.png)
![2-benzyl-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5430954.png)
![N-(3-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5430960.png)
![2-ethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5430966.png)

![7-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5430984.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)

![2-(4-ethyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5431020.png)
![N-isopropyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5431028.png)
![N-{2-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B5431048.png)
![8-nitro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5431053.png)